molecular formula C10H13NO3 B12858259 (E)-tert-Butyl (furan-2-ylmethylene)carbamate

(E)-tert-Butyl (furan-2-ylmethylene)carbamate

Cat. No.: B12858259
M. Wt: 195.21 g/mol
InChI Key: JWINSALVKKPBML-YRNVUSSQSA-N
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Description

(E)-tert-Butyl (furan-2-ylmethylene)carbamate is an organic compound characterized by the presence of a furan ring and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-Butyl (furan-2-ylmethylene)carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a base. A common synthetic route is as follows:

    Starting Materials: Furan-2-carbaldehyde and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.

    Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.

    Procedure: The furan-2-carbaldehyde is added to a solution of tert-butyl carbamate and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is typically purified by column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-Butyl (furan-2-ylmethylene)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

(E)-tert-Butyl (furan-2-ylmethylene)carbamate has several applications in scientific research:

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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

tert-butyl (NE)-N-(furan-2-ylmethylidene)carbamate

InChI

InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-7H,1-3H3/b11-7+

InChI Key

JWINSALVKKPBML-YRNVUSSQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C/C1=CC=CO1

Canonical SMILES

CC(C)(C)OC(=O)N=CC1=CC=CO1

Origin of Product

United States

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